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Compound of Interest

Compound Name:
4-Methoxy-2,3,5-

trimethylbenzaldehyde

CAS No.: 59453-56-4

Cat. No.: B2804891

Get Quote

Executive Summary
This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass

spectrometry fragmentation pattern of 4-Methoxy-2,3,5-trimethylbenzaldehyde (MW: 178.23

g/mol ).

In drug development and impurity profiling, distinguishing polymethylated benzaldehydes from

their structural isomers is critical due to their varying reactivity and biological activity. This guide

compares the target compound against key structural analogues—4-Methoxybenzaldehyde

(Anisaldehyde) and 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)—to establish a robust

identification protocol.

Key Finding: The presence of the 2,3,5-trimethyl pattern creates a unique steric environment

("buttressing effect") that alters the standard anisaldehyde fragmentation, significantly

enhancing the stability of the quinoid fragment ion (

163) relative to non-methylated analogues.
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Structural Analysis & Chemical Context
The target molecule is a trisubstituted benzaldehyde derivative. Its fragmentation behavior is

governed by two competing electronic/steric forces:

The Acylium Stability (C1): The aldehyde group at C1 tends to lose a hydrogen atom to form

a stable acylium ion.

The Vicinal "Buttressing" Effect (C3, C4, C5): The methoxy group at C4 is flanked by methyl

groups at C3 and C5. This steric crowding forces the methoxy group out of coplanarity with

the aromatic ring, weakening the

bond and facilitating methyl radical loss.

Chemical Structure Data[1][2][3][4][5][6][7][8][9][10][11]
Formula:

Monoisotopic Mass: 178.0994 Da

Key Substituents:

C1: Formyl (-CHO)

C2, C3, C5: Methyl (-CH3)

C4: Methoxy (-OCH3)

Fragmentation Dynamics (Mechanism)
The fragmentation under 70 eV EI conditions proceeds through three distinct pathways.

Pathway A: -Cleavage (Acylium Formation)
The molecular ion (

,

178) undergoes
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-cleavage of the formyl hydrogen. The resulting acylium ion is resonance-stabilized by the
electron-donating methyl and methoxy groups.

Transition:

178

177 (Loss of

)

Pathway B: Alkyl Radical Loss (Quinoid Formation)
Due to the steric pressure from the C3 and C5 methyls, the C4-methoxy group readily loses a

methyl radical. This generates a stable quinoid-type oxonium ion.

Transition:

178

163 (Loss of

)

Pathway C: Decarbonylation
The acylium ion (

177) ejects carbon monoxide (CO) to form a polymethylated phenyl cation, which subsequently
rearranges.

Transition:

177

149 (Loss of CO)

Visualization: Fragmentation Pathway
The following diagram details the mechanistic flow and mass transitions.[1][2]
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Molecular Ion (M+)
m/z 178

[C11H14O2]+

Acylium Ion
m/z 177
[M - H]+

- H• (Alpha Cleavage)

Quinoid Ion
m/z 163

[M - CH3]+

- CH3• (Methoxy Cleavage)

Phenyl Cation
m/z 149

[M - CHO]+

- CO (Decarbonylation) - CO (Secondary)

Substituted Tropylium
m/z 119/121

Ring Expansion

- C2H2 / Rearrangement

Click to download full resolution via product page

Caption: Mechanistic fragmentation tree for 4-Methoxy-2,3,5-trimethylbenzaldehyde showing

primary competitive pathways.

Comparative Performance Analysis
To validate the identity of 4-Methoxy-2,3,5-trimethylbenzaldehyde, it must be differentiated

from its "alternatives" (structural analogues).

Table 1: Spectral Fingerprint Comparison
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Feature
Target Compound

(4-Methoxy-2,3,5-
trimethyl)

Comparator A (4-
Methoxybenzaldeh
yde)

Comparator B

(2,4,6-
Trimethylbenzaldeh
yde)

Molecular Ion (

)
178 (Strong) 136 (Strong) 148 (Strong)

(Acylium) 177 (High Intensity) 135 (Base Peak) 147 (Base Peak)

(Demethylation) 163 (Significant) 121 (Weak)
133 (Moderate - Ring

Methyl)

(Loss of CHO) 149 107 119

Diagnostic Ratio

High

ratio due to steric

crowding at OMe.

Low

ratio.
N/A (No OMe group).

Analysis of Differences
Vs. Anisaldehyde (Comparator A): The target compound exhibits a much stronger

peak (

163) compared to Anisaldehyde (

121). In Anisaldehyde, the methoxy group is unhindered, making the

bond stronger. In the target, the flanking methyls weaken this bond, promoting methyl radical
loss [1].

Vs. Mesitaldehyde (Comparator B): Mesitaldehyde lacks the oxygenation at the para-

position. Its fragmentation is dominated almost exclusively by

and

. The target is distinguished by the oxygen-containing fragment series (
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).

Experimental Protocol
To ensure reproducible fragmentation patterns for library matching, the following protocol is

standardized.

Method: Electron Ionization GC-MS[3]
Inlet Temperature: 250°C (Prevents thermal degradation prior to ionization).

Ion Source: 230°C.

Electron Energy: 70 eV (Standard for library comparison).

Solvent Delay: 3.0 min (To avoid filament damage).

Workflow Diagram

Sample Prep
(1 mg/mL in DCM)

GC Separation
DB-5MS Column

EI Source
(70 eV, 230°C)

Quadrupole/TOF
Scan m/z 40-400

Spectrum Generation
Identify m/z 178, 177, 163

Click to download full resolution via product page

Caption: Standardized GC-MS workflow for characterization of polymethylated benzaldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2804891/docs?utm_src=pdf-body#comparative-profiling-guide-4-methoxy-2-3-5-trimethylbenzaldehyde-mass-spectrometry
https://pubchemlite.lcsb.uni.lu/e/compound/2752604
https://pubchem.ncbi.nlm.nih.gov/compound/13246735
https://www.benchchem.com/product/b2804891?utm_src=pdf-custom-synthesis#bc-rfq
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://thiele.ruc.dk/kemikurser/2DNMR/Lecture%20notes%20in%20EI-MS%202015.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C123115&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2103573&Mask=200
https://www.researchgate.net/publication/245395194_Ortho_effects_A_mechanistic_study
https://pubchemlite.lcsb.uni.lu/e/compound/2752604
https://pubchemlite.lcsb.uni.lu/e/compound/2752604
https://www.benchchem.com/product/b2804891/docs#comparative-profiling-guide-4-methoxy-2-3-5-trimethylbenzaldehyde-mass-spectrometry
https://www.benchchem.com/product/b2804891/docs#comparative-profiling-guide-4-methoxy-2-3-5-trimethylbenzaldehyde-mass-spectrometry
https://www.benchchem.com/product/b2804891/docs#comparative-profiling-guide-4-methoxy-2-3-5-trimethylbenzaldehyde-mass-spectrometry
https://www.benchchem.com/product/b2804891/docs#comparative-profiling-guide-4-methoxy-2-3-5-trimethylbenzaldehyde-mass-spectrometry
https://www.benchchem.com/product/b2804891?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2804891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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